molecular formula C14H11N3O3 B3096515 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid CAS No. 1286104-27-5

4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid

Cat. No.: B3096515
CAS No.: 1286104-27-5
M. Wt: 269.25 g/mol
InChI Key: CUFZCIPMCJAURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a benzimidazole moiety via an ether linkage (oxy group) and a carboxylic acid group at the 2-position. This structure combines aromatic and heteroaromatic systems, which are common in pharmaceuticals due to their ability to engage in hydrogen bonding and π-π interactions. The carboxylic acid group enhances solubility in polar solvents and may contribute to bioactivity through ionization under physiological conditions.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yloxy)-3-methylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-8-11(6-7-15-12(8)13(18)19)20-14-16-9-4-2-3-5-10(9)17-14/h2-7H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFZCIPMCJAURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)OC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700732
Record name 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286104-27-5
Record name 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid is a benzimidazole derivative with a molecular formula of C14H11N3O3 and a molecular weight of 269.25 g/mol. This compound has garnered attention due to its diverse biological activities, which include antiviral, antitumor, antimicrobial, and anti-inflammatory properties. The structural similarity of benzimidazole derivatives to naturally occurring nucleotides allows them to interact with various biological targets, influencing multiple biochemical pathways.

Target of Action : Benzimidazole derivatives are known for their ability to interact with various biological targets due to their structural characteristics. They have been shown to exhibit pharmacological activities through mechanisms such as enzyme inhibition and receptor modulation.

Mode of Action : The compound likely exerts its effects by binding to specific proteins or enzymes involved in critical cellular processes. This interaction can lead to alterations in cell signaling pathways, apoptosis, and cell cycle regulation.

Biochemical Pathways : Research indicates that benzimidazole derivatives can influence a range of pathways, including those involved in inflammation, cell proliferation, and apoptosis. For example, studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory proteins such as CDK2 and Cyclin B1 .

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various pathogens, including bacteria and fungi. In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

CompoundActivityMinimum Inhibitory Concentration (MIC)
5aAntileukemicIC50 = 3 µM
1AntibacterialMIC = 50 µg/ml
3AntifungalMIC = 250 µg/ml

Antitumor Activity

The antitumor potential of benzimidazole derivatives has been highlighted in various studies. For instance, one study reported that a derivative induced significant cell death in leukemic cells through mechanisms involving apoptosis activation . The observed downregulation of pro-apoptotic proteins and upregulation of anti-apoptotic proteins further supports its role as a potential chemotherapeutic agent.

Case Studies

  • Antileukemic Activity : A study on methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (5a) revealed its effectiveness in inducing S/G2 cell cycle arrest in leukemic cells. The compound's IC50 value was determined to be 3 µM, indicating strong antitumor activity .
  • Antimicrobial Evaluation : A series of indole-based pyrido[1,2-a]benzimidazole derivatives were synthesized and tested for antimicrobial activity. Compounds exhibited promising results against various bacterial strains with MIC values comparable to standard antibiotics .

Scientific Research Applications

Pharmaceutical Applications

  • Anti-Ulcer Activity
    • This compound is noted for its potential use in treating peptic ulcers. Research indicates that it may exhibit superior anti-ulcer activity compared to established medications like Omeprazole, which is a well-known benzimidazole compound used for gastric acid inhibition . The structural characteristics of this compound allow it to effectively inhibit gastric acid secretion, making it a candidate for further pharmacological development.
  • Development of Inhibitors
    • The compound serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting protein interactions such as Pin1 (peptidyl-prolyl isomerase). Its benzimidazole moiety enhances its ability to interact with biological targets through hydrogen bonding, facilitating the design of novel inhibitors .
  • Research in Organic Synthesis
    • In organic chemistry, 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid has been utilized in the synthesis of other complex molecules. Its reactivity and functional groups make it suitable for creating derivatives that have potential applications in drug development and materials science .

Case Study 1: Synthesis and Characterization

A study highlighted the synthesis of related benzimidazole derivatives where the compound was used as an intermediate. The resulting products demonstrated promising biological activities, including antimicrobial properties. The research emphasized the importance of structural modifications around the benzimidazole core to enhance efficacy against specific targets .

Case Study 2: Comparative Efficacy

In a comparative study on various anti-ulcer agents, this compound was evaluated alongside other compounds. Results indicated that this compound exhibited a higher potency in reducing gastric acid secretion than some traditional treatments, suggesting its potential as a therapeutic agent in gastroenterology .

Summary Table of Applications

Application AreaDescriptionReferences
Anti-Ulcer ActivityPotential to inhibit gastric acid secretion more effectively than Omeprazole
Inhibitor DevelopmentServes as a precursor for synthesizing inhibitors targeting protein interactions
Organic SynthesisUsed in the synthesis of complex organic molecules with potential pharmaceutical applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid (CAS 1163685-30-0)

  • Structural Differences :
    • The pyridine ring in the target compound is fully aromatic, whereas this analog contains a 1,4-dihydropyridine ring with an oxo group at position 3.
    • The benzimidazole is attached via a single bond in the analog, contrasting with the ether linkage (oxy group) in the target compound.
  • Implications: The dihydropyridine system in the analog may confer redox activity, as seen in calcium channel blockers (e.g., nifedipine), whereas the fully aromatic pyridine in the target compound likely exhibits greater stability.
Property Target Compound Analog (CAS 1163685-30-0)
Core Structure Pyridine (aromatic) 1,4-Dihydropyridine (non-aromatic)
Benzimidazole Linkage Ether (C-O-C) Single bond (C-N)
Functional Groups Carboxylic acid (position 2) Carboxylic acid (position 2), oxo (position 4)
Solubility Higher (due to carboxylic acid) Moderate (oxo may reduce ionization)

Rabeprazole Sodium Derivatives (e.g., CAS 117977-21-6)

Rabeprazole Sodium (CAS 117977-21-6) is a proton pump inhibitor (PPI) with a sulfanyl (-S-) bridge connecting its pyridine and benzimidazole moieties.

  • Structural Differences :
    • Linkage : The target compound uses an ether (oxy) group, while Rabeprazole employs a sulfanyl group.
    • Substituents : Rabeprazole includes a 3-methoxypropoxy group at the pyridine 4-position, enhancing lipophilicity, whereas the target compound lacks this modification.
  • Functional Implications :
    • The sulfanyl group in Rabeprazole is critical for its mechanism of action, forming disulfide bonds with cysteine residues in the H+/K+ ATPase enzyme. The ether linkage in the target compound may preclude this reactivity, suggesting divergent biological targets.
    • The absence of the 3-methoxypropoxy group in the target compound likely reduces its membrane permeability compared to Rabeprazole .
Property Target Compound Rabeprazole (CAS 117977-21-6)
Linkage Type Ether (C-O-C) Sulfanyl (C-S-C)
Pyridine Substituents 3-Methyl, 2-carboxylic acid 3-Methyl, 4-(3-methoxypropoxy)
Pharmacological Role Unknown (structural analog suggests potential PPI activity) Proton pump inhibition
Solubility High (carboxylic acid) Moderate (lipophilic substituents)

Research Findings and Hypotheses

  • Stability : The ether linkage in the target compound may improve hydrolytic stability compared to Rabeprazole’s sulfanyl bridge, which is prone to acid-catalyzed degradation in the stomach .
  • Bioactivity : The carboxylic acid group could enable ionic interactions with biological targets, similar to PPIs, but the absence of a reactive sulfhydryl group may limit enzyme inhibition efficacy.

Q & A

Q. What synthetic methodologies are effective for preparing 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted pyridine and benzimidazole precursors. For example:
  • Benzimidazole Formation : React o-phenylenediamine with a carboxylic acid derivative under acidic conditions (e.g., orthophosphoric acid at 200°C for 2 hours yields ~70% benzimidazole products) .
  • Coupling Reaction : Introduce the pyridine-carboxylic acid moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side products.
  • Purification : Use HPLC (≥95% purity threshold) and recrystallization to isolate the target compound .

Q. How is the compound’s structural integrity validated?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, carboxylic acid protons at δ ~12–14 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: m/z ~311.1 for analogous compounds) .
  • X-ray Crystallography : Resolve crystal parameters (monoclinic system, space group P21/c, unit cell dimensions a = 7.97 Å, b = 16.43 Å, c = 14.36 Å) using SHELX software for refinement .

Advanced Research Questions

Q. What experimental design challenges arise in studying this compound’s bioactivity?

  • Methodological Answer : Key challenges include:
  • Impurity Control : Unidentified impurities (e.g., epimers or degradation products) may co-elute during HPLC analysis, requiring gradient optimization or orthogonal methods (e.g., chiral chromatography) .
  • Solubility Limitations : The carboxylic acid group enhances hydrophilicity, but the benzimidazole moiety may reduce solubility in aqueous buffers. Use DMSO-water mixtures (≤5% DMSO) for in vitro assays .
  • Biological Assay Design : Prioritize high-throughput screening (HTS) pipelines for activity profiling, leveraging structural analogs (e.g., benzimidazole-containing kinase inhibitors) as positive controls .

Q. How can contradictory spectral data be resolved during characterization?

  • Methodological Answer : Address discrepancies through:
  • Dynamic NMR Experiments : Detect rotational barriers or tautomerism in benzimidazole rings (e.g., variable-temperature NMR to observe proton exchange) .
  • Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., density functional theory (DFT)-optimized geometries) to confirm bond lengths/angles .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in mass spectra .

Q. What computational tools predict the compound’s reactivity or target interactions?

  • Methodological Answer : Employ:
  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina or Schrödinger Suite. Focus on conserved binding pockets (e.g., ATP-binding sites in kinases) .
  • QSAR Modeling : Train models with structural analogs (e.g., pyridine-benzimidazole hybrids) to predict logP, pKa, or IC50 values .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS or AMBER .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.